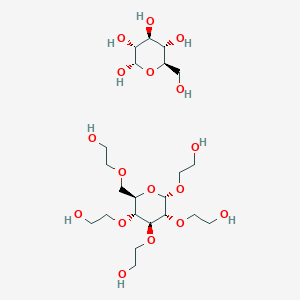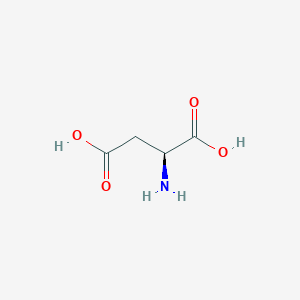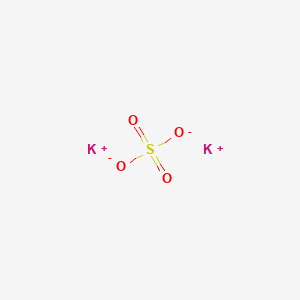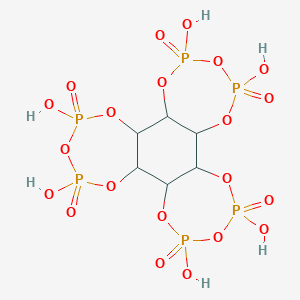
(4-甲基-2-氧代-2H-喹啉-1-基)-乙酸
描述
“(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is also known by its IUPAC name, 2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid” consists of a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This compound also has a methyl group attached to the 4th position of the quinoline ring and an acetic acid group attached to the nitrogen atom of the quinoline .Physical And Chemical Properties Analysis
“(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid” is a solid compound . It has a melting point range of 227-230°C . The compound’s InChI code is 1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) .科学研究应用
Antibacterial Applications
Quinoline derivatives have been shown to possess antibacterial properties, which could make them valuable in the development of new antibiotics or antibacterial agents. Research could focus on the efficacy of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid against various bacterial strains and its potential use in treating bacterial infections .
Anti-inflammatory Applications
These compounds may also have anti-inflammatory effects, suggesting possible research into their use in treating inflammatory diseases or as an ingredient in anti-inflammatory medications .
Anticancer Applications
Quinoline derivatives have demonstrated anticancer activities, indicating that (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid could be studied for its potential as a cancer therapeutic agent .
Anthelmintic Applications
The anthelmintic activity of quinoline derivatives suggests that they could be used in the treatment of parasitic worm infections. Research could explore the use of this compound in developing new anthelmintic drugs .
Antidiabetic Applications
Given the antidiabetic properties of some quinoline derivatives, there is potential for research into the use of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in diabetes management or treatment .
Antifungal and Antiprotozoal Applications
These compounds may also serve as antifungal and antiprotozoal agents, which could lead to research into their use in treating fungal and protozoal infections .
Photovoltaic Applications
Quinoline derivatives have been used in third-generation photovoltaic applications, suggesting that (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid could be researched for its potential use in photovoltaic cells .
Medicinal Chemistry
The versatility of quinoline derivatives in medicinal chemistry is well-documented, with applications ranging from anticancer to antimalarial treatments. This compound’s role in medicinal chemistry could be explored further, particularly in the synthesis of complex molecular architectures .
安全和危害
“(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid” is classified as an irritant . It has hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
2-(4-methyl-2-oxoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKWCKNFSMMXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296246 | |
| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
CAS RN |
103368-21-4 | |
| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















